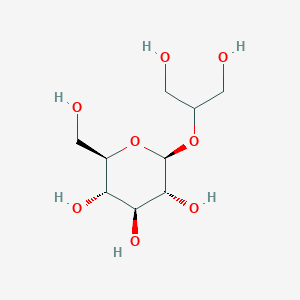
Cisaprid-N-Oxid
Übersicht
Beschreibung
Cisapride N-Oxide is a novel compound that has recently been identified as having potential therapeutic applications in the field of medicine. It is an N-oxide derivative of the drug cisapride, which is used to treat gastrointestinal disorders such as acid reflux and irritable bowel syndrome. Cisapride N-Oxide has been studied extensively in recent years due to its unique properties, including its ability to act as an agonist of the serotonin 5-HT4 receptor and the dopamine D2 receptor. This makes it an attractive target for drug development and research, as it has the potential to be a powerful and effective treatment for a variety of medical conditions.
Wissenschaftliche Forschungsanwendungen
Katalytische Anwendungen
Cisaprid-N-Oxid kann bei der Synthese von chiralen Oxazolin-substituierten Pyridin-N-Oxiden, Alkyl-Derivaten von Pyridin-N-Oxiden, Bipyridin-N-Oxiden und Isochinolin-N-Oxiden verwendet werden {svg_1}. Diese Verbindungen wurden als Katalysatoren bei der Allylierung von Benzaldehyd und in der Nitroaldol-Reaktion getestet {svg_2}.
Steigerung der Magen-Darm-Motilität
Cisaprid, der Prototyp eines serotonergen Wirkstoffs, entstand aus einer Reihe von Forschungsergebnissen, die die Schlüsselrolle von Serotoninrezeptoren in der motorischen und sensorischen Funktion des Magen-Darm-Trakts definierten {svg_3}. Es stimuliert die Freisetzung von Acetylcholin aus postsynaptischen Neuronen im enterischen Nervensystem, was zu weit verbreiteten prokinetischen Wirkungen im gesamten Magen-Darm-Trakt führt {svg_4}.
Behandlung von Motilitätsstörungen
Cisaprid wurde zur Behandlung einer Vielzahl von Motilitätsstörungen eingesetzt, von Gastroparese und Pseudo-Obstruktion bis hin zur Kolonträgheit {svg_5}. Es wurde von der FDA für nächtliches Sodbrennen zugelassen, basierend auf den Ergebnissen pivotaler klinischer Studien {svg_6}.
Synthese von vielfältig funktionalisierten N-Heterocyclen
N-Oxide, darunter this compound, haben einen bedeutenden synthetischen Wert auf dem Weg zu vielfältig funktionalisierten N-Heterocyclen {svg_7}. Sie sind Schlüsselkomponenten für ubiquitär verwendete Materialien wie Waschmittel, Toilettenseifen, Zahnpasta, Shampoos und Kosmetika {svg_8}.
Katalysatoren in metallfreien Transformationen
Heteroaromatische N-Oxide, darunter this compound, werden als Katalysatoren sowohl in metallfreien Transformationen als auch in metallkatalysierten Reaktionen eingesetzt {svg_9}.
Kinetische Analyse
This compound kann mit einer kinetischen Methode bestimmt werden, die auf seiner Reaktion mit Kaliumdichromat in 2,5 M Schwefelsäure basiert {svg_10}. Die Absorption des Reaktionsprodukts wird bei 527 nm gemessen {svg_11}.
Wirkmechanismus
Target of Action
Cisapride N-Oxide primarily targets the serotonin 5-HT4 receptors . These receptors play a crucial role in the enteric nervous system, which regulates the function of the gastrointestinal tract .
Mode of Action
Cisapride N-Oxide acts as a serotonin 5-HT4 agonist . Upon activation of the receptor signaling pathway, it promotes the release of acetylcholine neurotransmitters in the enteric nervous system . This interaction stimulates the motility of the upper gastrointestinal tract without stimulating gastric, biliary, or pancreatic secretions .
Biochemical Pathways
The activation of the serotonin 5-HT4 receptors leads to an increase in acetylcholine release in the enteric nervous system . This results in enhanced motility of the upper gastrointestinal tract, increased tone and amplitude of gastric contractions, relaxation of the pyloric sphincter and the duodenal bulb, and increased peristalsis of the duodenum and jejunum .
Pharmacokinetics
The pharmacokinetics of Cisapride N-Oxide is stereoselective . It is metabolized in the liver by CYP3A4 and excreted through the kidney and bile duct . The bioavailability is between 30-40% . The elimination half-life is approximately 10 hours . The pharmacokinetics can be influenced by factors such as the intake of grapefruit juice, which can increase the plasma concentrations of both enantiomers of Cisapride N-Oxide .
Result of Action
The action of Cisapride N-Oxide results in accelerated gastric emptying and intestinal transit . This can relieve symptoms associated with conditions like gastroesophageal reflux disease (GERD) and gastroparesis .
Action Environment
The action, efficacy, and stability of Cisapride N-Oxide can be influenced by various environmental factors. For instance, the intake of grapefruit juice can significantly increase the plasma concentrations of Cisapride N-Oxide, potentially enhancing its therapeutic effects . It’s important to note that such interactions could also increase the risk of side effects .
Biochemische Analyse
Biochemical Properties
Cisapride N-Oxide plays a significant role in biochemical reactions, particularly in the gastrointestinal tract. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for its metabolism. The primary enzyme involved in the metabolism of Cisapride N-Oxide is CYP3A4, which catalyzes its biotransformation. This interaction is essential for the compound’s pharmacokinetic properties and its subsequent effects on the body .
Cellular Effects
Cisapride N-Oxide influences various types of cells and cellular processes. It primarily affects gastrointestinal smooth muscle cells by enhancing their motility. This effect is mediated through the activation of serotonin 5-HT4 receptors, leading to increased release of acetylcholine, which stimulates muscle contractions. Additionally, Cisapride N-Oxide can impact cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of these receptors .
Molecular Mechanism
The molecular mechanism of Cisapride N-Oxide involves its binding to serotonin 5-HT4 receptors, which are G-protein-coupled receptors. Upon binding, Cisapride N-Oxide activates these receptors, leading to the release of acetylcholine from enteric neurons. This release enhances gastrointestinal motility by stimulating smooth muscle contractions. Furthermore, Cisapride N-Oxide can inhibit certain cytochrome P450 enzymes, affecting its own metabolism and that of other drugs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cisapride N-Oxide can change over time. The compound is relatively stable, but its degradation products can influence its long-term effects on cellular function. In vitro studies have shown that prolonged exposure to Cisapride N-Oxide can lead to sustained activation of serotonin receptors, resulting in continuous stimulation of gastrointestinal motility. The stability and degradation of Cisapride N-Oxide need to be carefully monitored to understand its long-term effects .
Dosage Effects in Animal Models
The effects of Cisapride N-Oxide vary with different dosages in animal models. At low doses, it effectively enhances gastrointestinal motility without significant adverse effects. At higher doses, Cisapride N-Oxide can cause toxic effects, including arrhythmias and gastrointestinal disturbances. These threshold effects highlight the importance of dose optimization in therapeutic applications .
Metabolic Pathways
Cisapride N-Oxide is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4. The metabolic pathways involve N-dealkylation and hydroxylation, leading to the formation of various metabolites, including norcisapride. These metabolic reactions are crucial for the elimination of Cisapride N-Oxide from the body and can influence its pharmacological activity .
Transport and Distribution
Cisapride N-Oxide is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s distribution is influenced by its binding affinity to plasma proteins, which affects its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of Cisapride N-Oxide is critical for its activity and function. It is primarily localized in the cytoplasm and can be found in specific cellular compartments, such as the endoplasmic reticulum and mitochondria. This localization is influenced by targeting signals and post-translational modifications that direct Cisapride N-Oxide to these compartments, where it exerts its pharmacological effects .
Eigenschaften
IUPAC Name |
4-amino-5-chloro-N-[(3R,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxidopiperidin-1-ium-4-yl]-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClFN3O5/c1-31-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(30,14-22(20)32-2)9-3-11-33-16-6-4-15(25)5-7-16/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29)/t20-,22-,28?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZUZCKCMMWXEA-UJFFOEJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C[N+](CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)(CCCOC3=CC=C(C=C3)F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[N+](CC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)(CCCOC3=CC=C(C=C3)F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClFN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747358 | |
| Record name | 4-Amino-5-chloro-N-{(3R,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxo-1lambda~5~-piperidin-4-yl}-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86718-75-4 | |
| Record name | 4-Amino-5-chloro-N-{(3R,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxo-1lambda~5~-piperidin-4-yl}-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol](/img/structure/B1141147.png)






![4-[(Phenylamino)methylene]-2-pentenedioic Acid 5-Methyl Ester](/img/structure/B1141160.png)




